Ganoderiol D
Ganoderiol D
Ganoderiol D belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderiol D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganoderiol D is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderiol D can be found in mushrooms. This makes ganoderiol D a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
114567-45-2
VCID:
VC20816201
InChI:
InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3
SMILES:
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
Molecular Formula:
C30H48O5
Molecular Weight:
488.7 g/mol
Ganoderiol D
CAS No.: 114567-45-2
Cat. No.: VC20816201
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ganoderiol D belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderiol D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganoderiol D is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderiol D can be found in mushrooms. This makes ganoderiol D a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 114567-45-2 |
| Molecular Formula | C30H48O5 |
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | 4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
| Standard InChI | InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3 |
| Standard InChI Key | NAETYGPWGSNZTO-ZWETUDJHSA-N |
| Isomeric SMILES | C[C@H](CCC(C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
| SMILES | CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
| Canonical SMILES | CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
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